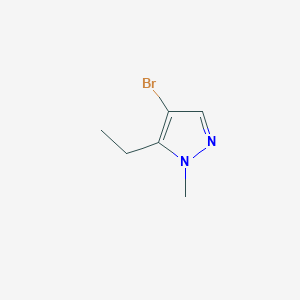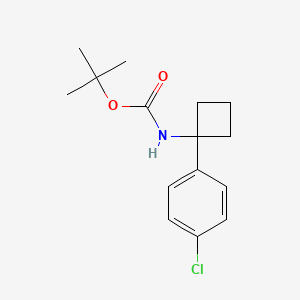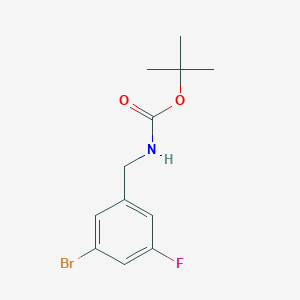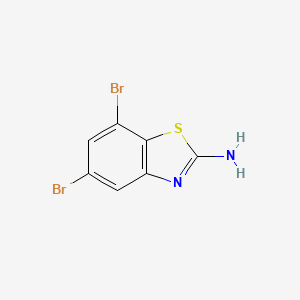
5-Bromo-3-chloro-1-methylisoquinoline
概要
説明
5-Bromo-3-chloro-1-methylisoquinoline is a chemical compound with the molecular formula C10H7BrClN . It has a molecular weight of 256.53 . It is a solid substance and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H7BrClN/c1-6-7-3-2-4-9(11)8(7)5-10(12)13-6/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Catalytic Synthesis Applications
Isoquinoline derivatives have been utilized in catalytic synthesis processes. For instance, 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane has been used as an effective catalytic system for the synthesis of dihydropyrimidinones and hydroquinazoline-diones under thermal and solvent-free conditions, highlighting the role of isoquinoline-related compounds in facilitating efficient chemical reactions (H. Kefayati, F. Asghari, Raheleh Khanjanian, 2012).
Synthetic Methodology Development
Research has focused on the regioselective monobromination of isoquinoline, leading to derivatives like 5-bromoisoquinoline. This process emphasizes the importance of halogenated isoquinolines in synthetic chemistry, offering insights into the manipulation of these compounds to achieve specific structural goals (W. Brown, A. Gouliaev, 2004).
Photochromic Material Development
The synthesis of photochromic materials, such as spiropyrans and spirooxazines, from 5-bromo- or 5-chloro-8-hydroxyquinoline derivatives, showcases the application of bromo-chloro isoquinolines in developing materials with unique optical properties. These compounds undergo thermal and photo-induced isomerization, making them valuable for creating responsive materials (N. A. Voloshin et al., 2008).
Drug Discovery and Development
Halogenated isoquinolines serve as key intermediates in drug discovery, particularly in the synthesis of compounds with potential therapeutic applications. For example, the synthesis of competitive AMPA receptor antagonists demonstrates the crucial role of bromoisoquinoline derivatives in the development of new pharmaceuticals (Geng Min, 2011).
Corrosion Inhibition
Research into novel 8-hydroxyquinoline derivatives, including those with bromo-substituents, has revealed their effectiveness as acid corrosion inhibitors for mild steel. This indicates the potential of bromo-chloro isoquinoline derivatives in materials science, particularly in protecting metals from corrosive environments (M. Rbaa et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
5-bromo-3-chloro-1-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-7-3-2-4-9(11)8(7)5-10(12)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVSBMLHQHCAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

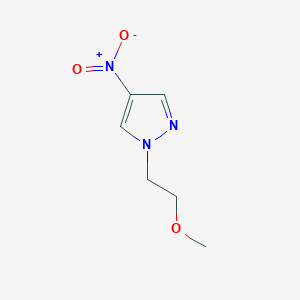
![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)
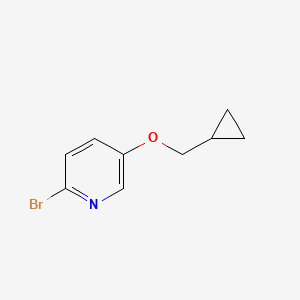
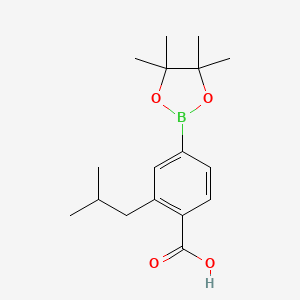



![Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-](/img/structure/B1529731.png)
![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)
